2-Bromo Substituent Confers 4-Fold Superior Anti-HCMV Activity in Ribosylated Derivatives Versus 2-Chloro Analog
The ribonucleoside derivative BDCRB, synthesized directly from 2-bromo-5,6-dichloro-1H-benzimidazole, demonstrated a 4-fold increase in potency against human cytomegalovirus (HCMV) compared to TCRB, the analogous ribonucleoside derived from 2,5,6-trichlorobenzimidazole (2-chloro analog). This activity enhancement occurred without any significant increase in cytotoxicity, indicating a genuine improvement in therapeutic window attributable specifically to the 2-bromo substitution pattern present in the starting heterocycle [1].
| Evidence Dimension | Anti-HCMV inhibitory activity (fold-change in potency) |
|---|---|
| Target Compound Data | BDCRB (ribonucleoside derived from 2-bromo-5,6-dichloro-1H-benzimidazole): 4-fold increase in activity vs TCRB |
| Comparator Or Baseline | TCRB (ribonucleoside derived from 2,5,6-trichlorobenzimidazole, 2-chloro analog): baseline activity (IC50 = 2.9 µM in plaque assay) |
| Quantified Difference | 4-fold increase in anti-HCMV activity with comparable cytotoxicity profile |
| Conditions | HCMV plaque reduction assay in human foreskin fibroblasts; cytotoxicity assessed in HFF and KB cells up to 100 µM |
Why This Matters
This 4-fold potency differential directly translates to the procurement value of the 2-bromo heterocycle over the 2-chloro analog for medicinal chemistry programs targeting optimized HCMV inhibitors.
- [1] Townsend LB, Devivar RV, Turk SR, Nassiri MR, Drach JC. Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-1-(β-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry. 1995;38(20):4098-4105. View Source
